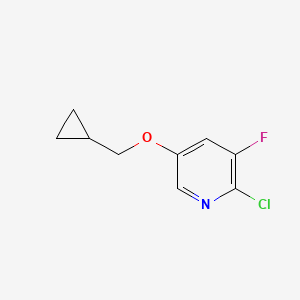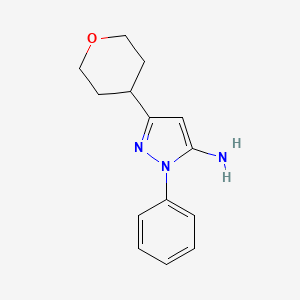
Tin arsenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin arsenide: is a compound composed of tin and arsenicThis compound is a crystalline solid that exhibits semiconductor properties, making it valuable for use in electronic devices and photo-optic applications .
準備方法
Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized using various methods. One common approach involves the reaction of tin with arsenic under controlled conditions. For example, this compound nanocrystals can be synthesized using a colloidal synthetic strategy, where the size of the nanocrystals can be tuned in the range of 3.2–8.0 nm . Another method involves the preparation and crystal structure analysis of this compound phases, such as Sn₄As₃, using techniques like X-ray diffraction .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions between tin and arsenic. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of pure this compound crystals. These methods are often used to produce this compound for use in electronic devices and other applications.
化学反応の分析
Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of tin and arsenic in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and other chemical species that can interact with the tin and arsenic atoms. For example, the reaction of this compound with oxygen can lead to the formation of tin oxide and arsenic trioxide.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce tin oxide and arsenic trioxide, while reduction reactions may yield elemental tin and arsenic.
科学的研究の応用
Chemistry: In chemistry, tin arsenide is studied for its unique electronic properties and potential use in semiconductor devices. Researchers investigate its crystal structure, electronic band structure, and other properties to understand its behavior in various chemical environments .
Biology and Medicine: For example, tin-based compounds have shown promise in medical applications, such as drug delivery and imaging .
Industry: In industry, this compound is used in the manufacture of electronic devices, including transistors, light-emitting diodes, and solar cells.
作用機序
The mechanism of action of tin arsenide involves its interaction with other chemical species and its behavior as a semiconductor. The compound’s electronic properties are influenced by the arrangement of tin and arsenic atoms in its crystal structure. These properties allow this compound to conduct electricity and interact with light, making it useful in electronic and photo-optic applications .
類似化合物との比較
Gallium arsenide (GaAs): Gallium arsenide is another III-V semiconductor with similar electronic properties to tin arsenide.
Indium arsenide (InAs): Indium arsenide is a III-V semiconductor known for its high electron mobility and is used in high-speed electronic devices.
Aluminum arsenide (AlAs): Aluminum arsenide is another III-V semiconductor with applications in optoelectronics and high-frequency devices.
Uniqueness of this compound: this compound is unique due to its specific combination of tin and arsenic atoms, which gives it distinct electronic properties.
特性
CAS番号 |
91086-60-1 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
InChIキー |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


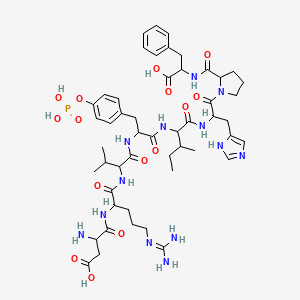

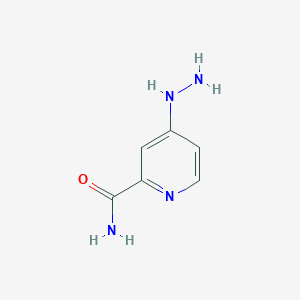
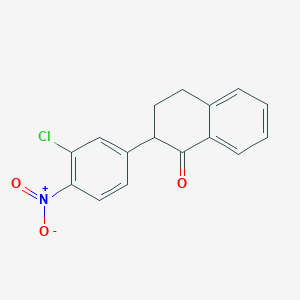

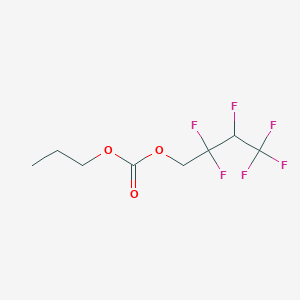

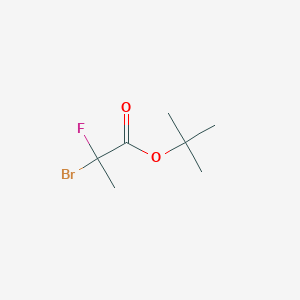

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
